molecular formula C19H11FN4O4S B376684 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile CAS No. 380651-05-8

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile

Cat. No.: B376684
CAS No.: 380651-05-8
M. Wt: 410.4g/mol
InChI Key: ONPMTVWOVMRRLR-XYOKQWHBSA-N
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Description

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule belongs to a class of acrylonitrile derivatives featuring a benzodioxole-substituted thiazole core, a structure known to confer significant biological activity. Compounds within this chemical family are frequently investigated for their antimicrobial and antitumor properties, as related structures have demonstrated potent activity against bacterial strains such as S. aureus . The incorporation of a 2-fluoro-5-nitroanilino moiety is a strategic modification that can enhance binding affinity and selectivity towards biological targets, making this compound a valuable candidate for drug discovery programs. The primary research applications of this compound are in medicinal chemistry and biochemistry, where it serves as a key intermediate or a lead compound. It can be utilized in the synthesis of more complex molecules or directly screened for inhibitory effects on specific enzymatic pathways. The mechanism of action for related compounds has been linked to the inhibition of essential bacterial enzymes like dihydropteroate synthase (DHPS), a established target for sulfonamide drugs . Its rigid, planar structure allows for potential intercalation or interaction with biological macromolecules. Researchers value this compound for its potential to serve as a biochemical probe to study disease mechanisms and identify new therapeutic targets. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN4O4S/c20-14-3-2-13(24(25)26)6-15(14)22-8-12(7-21)19-23-16(9-29-19)11-1-4-17-18(5-11)28-10-27-17/h1-6,8-9,22H,10H2/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPMTVWOVMRRLR-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=C(C=CC(=C4)[N+](=O)[O-])F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=C(C=CC(=C4)[N+](=O)[O-])F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a complex organic molecule with potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its structure, synthesis, and biological evaluation based on available literature.

Structural Overview

The compound features several notable structural components:

  • Thiazole Ring : Known for its biological activity, particularly in drug development.
  • Benzo[d][1,3]dioxole Moiety : Associated with various pharmacological effects including anticancer properties.
  • Acrylonitrile Functional Group : Enhances the compound's reactivity and potential interactions with biological targets.

The structural diversity of this compound suggests a multifaceted mechanism of action, which may be explored through various biological assays.

Synthesis

Synthesis of the compound can be achieved through multiple methods, including:

  • Multicomponent Reactions (MCRs) : Efficient for constructing complex molecules from several precursors in one step.
  • Conventional Synthetic Methods : Involving stepwise reactions that may yield high purity but require more time and resources.

Each synthesis method has its advantages regarding yield and environmental impact, with a growing emphasis on green chemistry practices to minimize waste.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance:

  • In vitro Studies : Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds have been reported as low as 4.363 μM in HCT116 colon cancer cells, indicating potent activity compared to standard treatments like doxorubicin .
CompoundCell LineIC50 (µM)Reference
DoxorubicinHCT1168.29
Compound AHCT1164.363
Compound BMCF75.54

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Many thiazole derivatives inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and progression.
  • Induction of Apoptosis : Flow cytometry studies have shown that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways involving proteins like Bax and Bcl-2 .

Case Studies

  • Study on Similar Compounds : Research on bis-benzo[d][1,3]dioxol derivatives indicated significant antitumor activity across different cell lines without cytotoxic effects on normal cells, suggesting a promising therapeutic window .
  • Flow Cytometry Analysis : A study involving flow cytometry revealed that certain derivatives accelerate apoptosis in cancer cell lines, providing insights into their potential as anticancer agents .

Scientific Research Applications

Structural Characteristics

The compound contains several functional groups, including:

  • Thiazole ring : Known for its biological activity.
  • Benzo[d][1,3]dioxole moiety : Often associated with anti-inflammatory and anticancer properties.
  • Acrylonitrile group : Imparts potential for diverse chemical reactivity.

These structural elements suggest that the compound may interact with various biological targets, leading to significant therapeutic implications.

Research indicates that compounds with similar structures often exhibit a range of pharmacological activities. The presence of the thiazole and benzo[d][1,3]dioxole moieties suggests potential applications in:

  • Anticancer therapies : Due to their ability to inhibit tumor growth.
  • Antimicrobial agents : The thiazole ring is frequently associated with antibacterial properties.
  • Anti-inflammatory drugs : The benzo[d][1,3]dioxole component may contribute to reducing inflammation.

Case Studies and Research Findings

  • Anticancer Activity : In a study evaluating compounds with thiazole rings, it was found that derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. The specific compound under discussion is hypothesized to follow similar pathways due to its structural similarities with known anticancer agents .
  • Antimicrobial Properties : A related compound containing a thiazole ring demonstrated notable antibacterial activity against Gram-positive bacteria. The efficacy was attributed to the disruption of bacterial cell wall synthesis . This suggests that (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile could also exhibit similar antimicrobial effects.
  • Inflammation Modulation : Compounds featuring the benzo[d][1,3]dioxole structure have been shown to inhibit pro-inflammatory cytokines. This points to a potential role for the compound in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of acrylonitrile derivatives with thiazole and aryl substituents. Below is a comparative analysis of its structural and functional attributes relative to analogs described in the literature.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents on Thiazole Key Substituents on Acrylonitrile Reported Activity/Use Reference
Target Compound C₁₉H₁₂FN₃O₄S 397.38 Benzo[d][1,3]dioxol-5-yl 2-Fluoro-5-nitrophenylamino Commercial (No explicit data)
(E)-3-(Benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile C₁₉H₁₁Cl₂N₃O₂S 416.3 3,4-Dichlorophenyl Benzo[d][1,3]dioxol-5-ylamino Not reported
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile C₂₀H₁₄N₂O₂S 346.4 p-Tolyl Benzo[d][1,3]dioxol-5-yl Not reported
(E)-2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile C₁₆H₁₀ClN₃S 311.79 Benzo[d]thiazol-2-yl 4-Chlorophenyl Antioxidant activity
(E)-2-(Benzo[d]thiazol-2-yl)-3-(6-hydroxynaphthalen-2-yl)acrylonitrile C₂₀H₁₃N₃OS 343.4 Benzo[d]thiazol-2-yl 6-Hydroxynaphthalen-2-yl Fluorescent probe

Key Observations

In contrast, analogs like the dichlorophenyl derivative (CAS: 378203-73-7) or p-tolyl variant (CAS: 476673-97-9) feature halogens or alkyl groups, which alter steric and electronic profiles. The benzothiazole-containing analog (C₁₆H₁₀ClN₃S) exhibits antioxidant activity , suggesting that the thiazole-acrylonitrile scaffold itself may confer bioactivity. The absence of a nitro group in this compound highlights the role of substituents in modulating biological function.

Synthetic Pathways :

  • Many analogs, including the target compound, are synthesized via aldol condensation or nucleophilic substitution (e.g., ). For example, the fluorescent probe (C₂₀H₁₃N₃OS) was prepared by reacting 2-(benzo[d]thiazol-2-yl)acetonitrile with a naphthaldehyde derivative.

Crystallographic Insights :

  • Isostructural compounds (e.g., ) exhibit triclinic symmetry with planar molecular conformations, except for perpendicularly oriented fluorophenyl groups. Such structural data aid in understanding packing interactions and stability .

Potential Applications: The benzothiazole-acrylonitrile core is associated with antiviral activity () and sensing capabilities (). For instance, (E)-2-(benzo[d]thiazol-2-yl)-3-(thiophenyl)acrylonitrile acts as a cyanide sensor with a detection limit of 4.24 × 10⁻⁸ M . The target compound’s nitro group may similarly enable redox-based sensing.

Preparation Methods

Reaction Mechanism and Conditions

2-Bromo-1-(benzo[d]dioxol-5-yl)ethanone (3.00 g, 12.3 mmol) and thiourea (1.88 g, 24.7 mmol) are refluxed in ethanol (150 mL) under nitrogen for 24 hours. The reaction proceeds via nucleophilic attack of the thioamide on the α-carbon of the bromoketone, followed by cyclization to form the thiazole ring.

Key Data:

ParameterValue
Yield41.3%
PurificationColumn chromatography (THF:Hexane = 1:3)

The moderate yield is attributed to competing hydrolysis of the bromoketone under prolonged heating. Alternative solvents (e.g., acetonitrile) and shorter reaction times may mitigate side reactions.

Functionalization of Thiazol-2-Amine

The 2-amino group undergoes alkylation or arylation to introduce substituents, though direct conversion to a nitrile is required for acrylonitrile formation.

Challenges in Amine Alkylation

Reaction of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine with benzyl bromides (1.5 equiv) using NaH (1.5 equiv) in THF yields N-alkylated derivatives at 16–18% efficiency. Low yields stem from steric hindrance at the 2-position and incomplete deprotonation of the amine.

Optimization Strategies:

  • Catalytic Additives: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in heterogeneous conditions.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve NaH-mediated deprotonation.

Conversion of Thiazol-2-Amine to Thiazol-2-Carbonitrile

The amine-to-nitrile transformation is critical for acrylonitrile assembly. A two-step diazotization-cyanation protocol is proposed:

Diazotization and Sandmeyer Reaction

  • Diazotization: Treat 4-(benzo[d]dioxol-5-yl)thiazol-2-amine with NaNO₂/HCl at 0–5°C to form the diazonium salt.

  • Cyanation: React the diazonium salt with CuCN in aqueous HCl to yield 4-(benzo[d]dioxol-5-yl)thiazole-2-carbonitrile.

Expected Yield: 50–60% (based on analogous reactions).

Synthesis of (E)-3-((2-Fluoro-5-Nitrophenyl)Amino)Acrylonitrile

The acrylonitrile moiety is constructed via Knoevenagel condensation between 2-fluoro-5-nitroaniline and cyanoacetic acid.

Condensation Protocol

2-Fluoro-5-nitroaniline (1.0 equiv) and cyanoacetic acid (1.2 equiv) are heated in acetic anhydride with catalytic piperidine. The reaction proceeds via imine formation followed by dehydration to yield the (E)-isomer.

Stereoselectivity: The (E)-configuration is favored due to thermodynamic stabilization of the trans isomer.

Final Coupling: Thiazole-Acrylonitrile Conjugation

The thiazole-2-carbonitrile and (E)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile are coupled via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Conditions

  • Activation: Thiazole-2-carbonitrile is treated with LDA (Lithium Diisopropylamide) to generate a nitrile-stabilized carbanion.

  • Electrophilic Attack: The carbanion attacks the electrophilic β-position of the acrylonitrile, facilitated by the electron-withdrawing nitro group on the aniline.

Yield Optimization:

  • Temperature: −78°C to prevent polymerization.

  • Solvent: Anhydrous THF ensures reagent stability.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield and purity?

The synthesis involves multi-step organic reactions:

  • Thiazole ring formation : Reacting α-haloketones with thiourea under reflux in ethanol (70–80°C) to form the thiazole core .
  • Nitration : Introducing the nitro group using HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration .
  • Amination : Coupling the 2-fluoro-5-nitroaniline moiety via nucleophilic substitution in DMF with K₂CO₃ as a base .
  • Acrylonitrile formation : Knoevenagel condensation between a benzaldehyde derivative and malononitrile, catalyzed by piperidine in ethanol at 60°C .

Q. Key parameters :

  • Catalysts : Palladium (e.g., Pd/C) for hydrogenation steps .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Temperature control : Critical during nitration to avoid decomposition .

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield RangePurity (HPLC)
Thiazole formationThiourea, EtOH, 80°C, 6h60–75%≥90%
NitrationHNO₃/H₂SO₄, 0–5°C, 2h50–65%85–90%
KnoevenagelMalononitrile, piperidine, EtOH, 60°C70–85%≥95%

Q. Which analytical techniques are critical for confirming structural integrity and stereoisomerism?

  • NMR spectroscopy : ¹H/¹³C NMR distinguishes E/Z isomers via coupling constants (e.g., J = 12–16 Hz for trans-configuration) .
  • HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., m/z 436.3 [M+H]⁺) .
  • X-ray crystallography : Resolves spatial arrangement of the thiazole and nitrophenyl groups .
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate therapeutic potential?

  • In vitro cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 μM indicating potency .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) with IC₅₀ measured via fluorescence polarization .
  • Antimicrobial activity : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) .

Q. Table 2: Biological Activity Profile

Assay TypeTarget/ModelResult (IC₅₀/EC₅₀)Reference
CytotoxicityHeLa cells8.2 ± 1.3 μM
EGFR InhibitionRecombinant kinase0.45 μM
AntimicrobialS. aureusMIC = 16 μg/mL

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during acrylonitrile formation?

  • Solvent selection : Use anhydrous DMF to suppress hydrolysis of the nitrile group .
  • Catalyst screening : Test organic bases (e.g., DBU) vs. inorganic bases (K₂CO₃) for improved regioselectivity .
  • Temperature gradients : Slow heating (2°C/min) reduces dimerization of intermediates .

Q. What strategies elucidate the compound’s mechanism of action in cancer models?

  • Computational docking : Molecular dynamics simulations to predict binding to EGFR’s ATP pocket .
  • Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis genes) .
  • Metabolite profiling : LC-MS/MS to track intracellular degradation products .

Q. How do structural modifications influence bioactivity?

  • Halogen substitution : Replacing fluorine with chlorine increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
  • Aromatic ring functionalization : Adding methoxy groups improves solubility but reduces kinase inhibition (IC₅₀ increases from 0.45 μM to 2.1 μM) .

Q. Figure 1: Structure-Activity Relationship (SAR)

ModificationEffect on IC₅₀ (EGFR)Solubility (mg/mL)
-F (parent compound)0.45 μM0.12
-Cl0.38 μM0.09
-OCH₃2.1 μM0.35

Q. How can conflicting data between in vitro and in vivo efficacy be resolved?

  • Pharmacokinetic studies : Measure oral bioavailability (<20% in rodents) to explain reduced in vivo potency .
  • Metabolite identification : LC-HRMS detects rapid glucuronidation of the acrylonitrile group in liver microsomes .
  • Formulation optimization : Use nanoemulsions to improve solubility and half-life .

Q. What advanced methods characterize electronic interactions between thiazole and nitrophenyl moieties?

  • UV-Vis spectroscopy : π→π* transitions at 320 nm indicate conjugation between moieties .
  • DFT calculations : HOMO-LUMO gaps (~3.2 eV) correlate with charge transfer efficiency .
  • Single-crystal XRD : Bond lengths (C-S = 1.74 Å) confirm resonance stabilization .

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